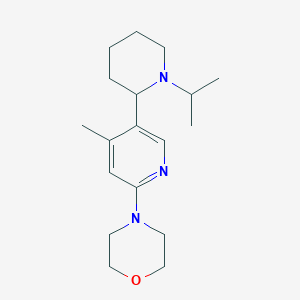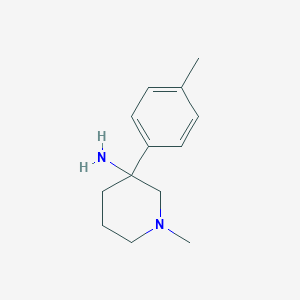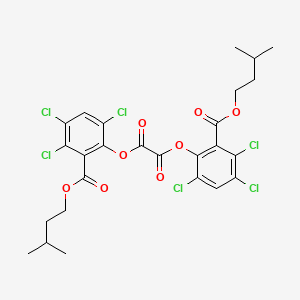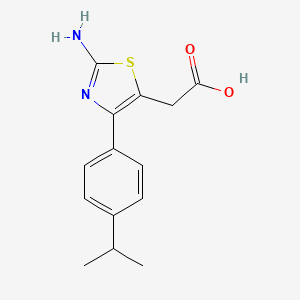
3-((2,4-Dichlorophenoxy)methyl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,4-Dichlorophenoxy)methyl)isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Dichlorophenoxy)methyl)isoxazol-5-amine typically involves the reaction of 2,4-dichlorophenol with isoxazole derivatives. One common method includes the use of hydroxylamine hydrochloride and ethyl acetoacetate under basic conditions to form the isoxazole ring . The reaction conditions often involve moderate temperatures and the use of catalysts such as copper (I) chloride or ruthenium (II) for cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-((2,4-Dichlorophenoxy)methyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
3-((2,4-Dichlorophenoxy)methyl)isoxazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-((2,4-Dichlorophenoxy)methyl)isoxazol-5-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylisoxazol-5-amine: Another isoxazole derivative with similar structural features.
5-(2-Chlorophenyl)isoxazol-3-yl)methyl)amine: Shares the isoxazole ring and phenyl group but differs in substitution patterns
Uniqueness
3-((2,4-Dichlorophenoxy)methyl)isoxazol-5-amine is unique due to the presence of the 2,4-dichlorophenoxy group, which imparts distinct chemical and biological properties. This substitution pattern can enhance its reactivity and specificity in various applications .
Propiedades
Fórmula molecular |
C10H8Cl2N2O2 |
|---|---|
Peso molecular |
259.09 g/mol |
Nombre IUPAC |
3-[(2,4-dichlorophenoxy)methyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-6-1-2-9(8(12)3-6)15-5-7-4-10(13)16-14-7/h1-4H,5,13H2 |
Clave InChI |
WVPBQCYEDQRMDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole](/img/structure/B11814137.png)










